Ac2-26 TFA
Description
Contextualization of Annexin (B1180172) A1 and its Peptide Derivatives in Biological Systems
Annexin A1 (AnxA1), also known as lipocortin-1, is a 37 kDa protein that belongs to the annexin superfamily of calcium and phospholipid-binding proteins. nih.govnih.govrndsystems.com It is a crucial mediator of the anti-inflammatory effects of glucocorticoids and plays a vital role in regulating both innate and adaptive immunity. nih.govsinobiological.com AnxA1 is highly expressed in cells of the hematopoietic lineage, including neutrophils, monocytes, and macrophages. nih.gov
The biological activities of AnxA1 are largely attributed to its N-terminal domain. nih.gov Peptides derived from this region, most notably Ac2-26, can mimic the anti-inflammatory and pro-resolving functions of the full-length protein. nih.govmedchemexpress.com Ac2-26 is the N-terminal peptide of Annexin A1 and is recognized for its anti-inflammatory properties. medchemexpress.com These peptides exert their effects primarily by interacting with formyl peptide receptors (FPRs), a family of G-protein coupled receptors. nih.govfrontiersin.orgresearchgate.netnih.gov This interaction triggers downstream signaling cascades that modulate inflammatory responses. sinobiological.com
Significance of Ac2-26 as a Research Probe and Preclinical Therapeutic Candidate
The peptide Ac2-26 has emerged as an invaluable research probe for elucidating the physiological and pathological roles of the AnxA1/FPR signaling pathway. Its ability to selectively activate these receptors allows scientists to dissect the molecular mechanisms underlying inflammation, immune cell trafficking, and tissue repair.
As a preclinical therapeutic candidate, Ac2-26 has demonstrated considerable potential across a wide range of disease models. Its primary mechanism of action involves the suppression of exaggerated inflammatory responses, which are a hallmark of many acute and chronic conditions. Research has shown its efficacy in models of lung injury, cardiovascular diseases, neurological disorders, and allergic conditions. medchemexpress.comfrontiersin.orgmdpi.comnih.gov The peptide's ability to promote the resolution of inflammation, rather than simply suppressing it, makes it an attractive candidate for therapies aimed at restoring tissue homeostasis. researchgate.netnih.gov
Table 1: Preclinical Research Findings for Ac2-26 in Various Disease Models
| Disease Model | Key Findings | References |
|---|---|---|
| Lung Injury (Ischemia-Reperfusion) | Attenuated lung edema, pro-inflammatory cytokine production, oxidative stress, apoptosis, and neutrophil infiltration. mdpi.com Ameliorated lung injury via the eNOS pathway. | medchemexpress.commdpi.com |
| Myocardial Infarction (Ischemia-Reperfusion) | Limited cardiomyocyte death, reduced cardiac inflammation, fibrosis, and apoptosis. nih.gov Preserved cardiac function in the early stages post-MI. | frontiersin.orgnih.govmonash.edu |
| Allergic Asthma | Decreased eosinophil infiltration, peribronchiolar fibrosis, and mucus hypersecretion. mdpi.com Inhibited airway hyperreactivity and production of pro-inflammatory mediators. | mdpi.com |
| Inflammatory Pain | Suppressed inflammatory mediators in LPS-induced astrocytes. nih.gov Attenuated pain hypersensitivity by inhibiting astrocyte activation. | nih.gov |
| Inflammatory Bowel Disease (IBD) | Reduced colitis clinical symptoms and inflammation. nih.gov Improved epithelium recovery in a mouse model of colitis. | nih.gov |
| Sepsis-Induced Cardiomyocyte Apoptosis | Alleviated myocardial pathological and ultrastructural damage. nih.gov Reduced cardiomyocyte apoptosis through the LXA4/PI3K/AKT signaling pathway. | nih.gov |
| Diabetic Nephropathy | Ameliorated renal lipotoxicity in diabetic mice. | nih.gov |
| Skin Inflammation and Aging | Suppressed chemokine secretion in stimulated human keratinocytes. mdpi.com Decreased collagen degradation and induced collagen synthesis in human fibroblasts. | mdpi.com |
Overview of Research Trajectories for Ac2-26 TFA
The investigation into this compound is advancing along several key trajectories, focusing on its therapeutic potential and underlying mechanisms of action.
Anti-Inflammatory and Pro-Resolving Mechanisms: A primary focus of research is to further understand how Ac2-26 modulates the inflammatory cascade. Studies have shown it inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.govnih.govmdpi.com It also reduces the infiltration of neutrophils into inflamed tissues, a critical step in the inflammatory response. nih.govfrontiersin.org For instance, Ac2-26 has been shown to inhibit TNFα-induced inflammatory responses in human endothelial cells by targeting Rac1-dependent NADPH oxidase. nih.gov
Modulation of Intracellular Signaling Pathways: Research is actively exploring the specific intracellular signaling pathways regulated by Ac2-26. It is known to inhibit the activation of key pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and signaling cascades such as the mitogen-activated protein kinase (MAPK) pathways. mdpi.commdpi.comglpbio.com By targeting these central hubs of inflammatory signaling, Ac2-26 can exert broad anti-inflammatory effects.
Tissue Protection and Repair: Beyond its anti-inflammatory effects, Ac2-26 is being investigated for its role in promoting tissue protection and repair. Studies in models of myocardial infarction and inflammatory bowel disease suggest that Ac2-26 can limit tissue damage and enhance recovery processes. frontiersin.orgnih.gov For example, in a model of myocardial infarction, Ac2-26 was found to reduce the size of the infarct and preserve cardiac function. nih.gov
Therapeutic Applications in Diverse Pathologies: The therapeutic potential of Ac2-26 is being explored in an expanding array of diseases. Current research includes its application in neuroinflammatory conditions, where it has been shown to suppress inflammatory mediators in astrocytes nih.gov; in allergic diseases, where it can reduce allergic airway inflammation mdpi.com; and in metabolic disorders like diabetic nephropathy. nih.gov The development of novel delivery systems, such as incorporation into mesoporous silica (B1680970) microparticles for oral delivery in IBD, represents a significant step towards clinical application. nih.gov
Properties
Molecular Formula |
C₁₄₃H₂₁₁F₃N₃₂O₄₆S |
|---|---|
Molecular Weight |
3203.45 |
sequence |
One Letter Code: Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys |
Origin of Product |
United States |
Structural and Chemical Characteristics of Ac2 26 in Research Contexts
Methods for Peptide Characterization and Purity Assessment
Accurate characterization of synthetic peptides like Ac2-26 is paramount in research to ensure product quality and experimental validity. Two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are routinely employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity Evaluation
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for assessing the purity of peptides. It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase researchgate.net. For Ac2-26, HPLC analysis typically confirms a high level of purity, often reported as ≥95% novoprolabs.comtocris.com. This technique is critical for identifying and quantifying impurities, such as truncated sequences, side products, or residual reagents from the synthesis process, which could otherwise interfere with research outcomes.
Mass Spectrometry for Molecular Mass Confirmation
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular mass of Ac2-26 and verifying its identity researchgate.net. By measuring the mass-to-charge ratio (m/z) of ionized molecules, MS provides highly accurate molecular weight data, which can be compared against the theoretical molecular weight of the peptide researchgate.net. This confirmation is vital to ensure that the synthesized peptide corresponds to the intended sequence and has not undergone unintended modifications or degradations. The combination of HPLC with MS (HPLC-MS) provides a powerful analytical platform, offering both separation and definitive molecular identification, often documented together to attest to the quality of the peptide targetmol.com.
Table 2: Common Analytical Methods for Ac2-26 Characterization
| Method | Purpose | Typical Outcome/Application | Source |
| High-Performance Liquid Chromatography (HPLC) | Purity evaluation and impurity quantification | Purity typically ≥95%; separation of peptide variants and impurities | novoprolabs.comtocris.comresearchgate.net |
| Mass Spectrometry (MS) | Molecular mass confirmation and identity verification | Confirmation of theoretical molecular weight (e.g., 3089.41 g/mol for free base, 3203.45 g/mol for TFA salt) | novoprolabs.comabmole.comclinisciences.comtargetmol.comresearchgate.net |
Molecular and Cellular Mechanisms of Action of Ac2 26
Ligand-Receptor Interactions and Functional Agonism
The primary mechanism through which Ac2-26 mediates its cellular effects is by binding to and activating members of the formyl peptide receptor (FPR) family. dovepress.commdpi.comfrontiersin.orgashpublications.orgsemanticscholar.orgmdpi.commdpi.com These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in regulating innate inflammatory responses. jci.orgfrontiersin.org
Specificity and Binding to Formyl Peptide Receptors (FPRs)
The human FPR family consists of three subtypes: FPR1, FPR2 (also known as FPRL-1 or ALX), and FPR3. frontiersin.orgashpublications.org Ac2-26 demonstrates specificity by binding to both FPR1 and FPR2/ALX, which is a key aspect of its functional agonism. researchgate.netdovepress.comjci.orgfrontiersin.orgashpublications.orgsemanticscholar.orgmdpi.comresearchgate.net While the full-length AnxA1 protein predominantly binds to and activates FPR2/ALX, its N-terminal peptide, Ac2-26, has the capacity to bind and activate both FPR1 and FPR2/ALX. researchgate.netjci.orgfrontiersin.orgmdpi.com
Ac2-26 engages with both FPR1 and FPR2/ALX, leading to distinct or overlapping cellular outcomes depending on the cell type and physiological context. For instance, Ac2-26's pro-restitution effects, such as enhancing epithelial wound closure, have been linked to its activation of FPR1. dovepress.comjci.orgfrontiersin.org In contrast, many of its anti-inflammatory actions, including the inhibition of neutrophil activation and migration, are considered to be predominantly mediated via FPR2/ALX. nih.govdovepress.comfrontiersin.orgmdpi.comahajournals.orgmdpi.comaai.org
Competitive binding assays have provided quantitative insights into Ac2-26's affinity for these receptors. Studies using [125I-Tyr]-Ac2-26 as a tracer have shown that unlabeled Ac2-26 competes for binding at both FPR1 and FPRL-1/ALX receptors. For instance, EC50 values of 1.4 µM for FPR1 and 1.8 µM for FPRL-1/ALX have been reported, indicating comparable binding affinities for both receptors. ashpublications.org Another study, while primarily focusing on a different AnxA1-derived peptide (AnxA12-50), demonstrated that this peptide displaced [125I]-Ac2-26 with a high affinity (IC50 = 4 nM) at FPR2/ALX transfected cells, further highlighting the utility of Ac2-26 as a tracer in such assays. aai.org
Table 1: Binding Affinities of Ac2-26 to Formyl Peptide Receptors
| Receptor Type | Ligand | EC50/IC50 (µM) | Tracer Used | Reference |
| FPR1 | Ac2-26 | 1.4 | [125I-Tyr]-Ac2-26 | ashpublications.org |
| FPR2/ALX | Ac2-26 | 1.8 | [125I-Tyr]-Ac2-26 | ashpublications.org |
Competitive binding assays are crucial methodologies employed to characterize the interaction of Ac2-26 with FPRs. These experiments typically involve the use of radiolabeled Ac2-26, such as [125I-Tyr]-Ac2-26, as a tracer. ashpublications.orgsemanticscholar.orgaai.orgresearchgate.net Transfected cell lines, commonly HEK-293 cells engineered to express specific human FPR subtypes (e.g., FPR-HEK or FPRL-1/ALX-HEK cells), are incubated with a fixed concentration of the radiolabeled tracer and increasing concentrations of unlabeled Ac2-26. ashpublications.orgsemanticscholar.orgresearchgate.net The displacement of the radiolabeled tracer by the unlabeled compound is then measured to determine the binding affinity, often expressed as an EC50 or IC50 value. ashpublications.orgsemanticscholar.orgaai.orgresearchgate.net This method allows for the quantitative assessment of Ac2-26's ability to compete with itself or other ligands for receptor binding sites. ashpublications.orgsemanticscholar.orgresearchgate.net
Activation of Downstream Signaling Pathways
Upon binding to FPRs, Ac2-26 triggers a cascade of intracellular signaling events that contribute to its biological effects. These downstream pathways involve the modulation of ion dynamics and the activation of key enzymes. researchgate.netdovepress.comresearchgate.netmdpi.comjci.orgresearchgate.net
A significant downstream effect of Ac2-26 binding to FPRs is the modulation of intracellular calcium ([Ca2+]i) dynamics. Ac2-26 has been shown to induce a rapid increase in intracellular calcium levels in various cell types, including fibroblasts and DRG neurons. researchgate.netplos.orgnih.govplos.org This calcium mobilization can occur both in the presence and absence of extracellular calcium, indicating that it involves both influx from the extracellular environment and release from intracellular stores. plos.orgplos.org The increase in [Ca2+]i is a common signaling event following the activation of G-protein coupled receptors like FPRs and is critical for mediating diverse cellular responses. ahajournals.orgnih.gov
The increase in intracellular calcium often occurs secondary to the activation of phospholipase C beta (PLCβ). Research indicates that Ac2-26 robustly increases the protein level of phosphorylated PLCβ (pPLCβ), which is the active form of the enzyme. researchgate.net This activation of PLCβ by Ac2-26 is inhibited by co-application of FPR antagonists, suggesting a direct link between FPR engagement and PLCβ activation. researchgate.net PLCβ plays a crucial role in signal transduction by hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), with IP3 subsequently triggering the release of calcium from intracellular stores. nih.govbiorxiv.orgmdpi.combiomolther.orgnih.gov
Regulation of Inflammatory and Immune Signaling Pathways
Ac2-26 plays a crucial role in regulating inflammatory and immune responses by modulating key signaling pathways, including NF-κB and various Mitogen-Activated Protein Kinase (MAPK) cascades.
Ac2-26 consistently demonstrates an inhibitory effect on the activation of the Nuclear Factor-kappa B (NF-κB) pathway plos.orgmdpi.comnih.govmdpi.comscielo.brtandfonline.comspandidos-publications.comnih.gov. This inhibition is a central mechanism by which Ac2-26 exerts its anti-inflammatory effects. For instance, in human endothelial cells, Ac2-26 has been shown to reduce TNF-α-induced NF-κB promoter activity plos.org. In microglia, Ac2-26 inhibits the expression of IKKβ protein, which subsequently prevents the phosphorylation and degradation of IκBα, a critical step for NF-κB activation frontiersin.org. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α frontiersin.org.
Furthermore, in models of acute lung injury, Ac2-26 significantly inhibited the degradation of IκBα and the nuclear translocation of NF-κB p65 mdpi.com. Its ability to inhibit NF-κB activity has also been observed in epithelial cells tandfonline.com. In the context of hepatic ischemia-reperfusion injury, Ac2-26 significantly attenuated the increased phosphorylation of NF-κB and the ratio of phosphorylated NF-κB to total NF-κB spandidos-publications.com. In HaCaT human keratinocytes, Ac2-26's inhibition of the NF-κB pathway contributes to a decrease in the expression of pro-inflammatory chemokines mdpi.comnih.govresearchgate.net. However, it is noteworthy that some studies, particularly in astrocytes, suggest that the anti-inflammatory effects of Ac2-26 may not solely depend on the NF-κB pathway, but also involve other mechanisms like the p38 and JNK MAPK pathways nih.govnih.govresearchgate.netresearchgate.net.
Table 1: Effect of Ac2-26 on NF-κB Pathway Components
| Pathway Component | Observed Effect of Ac2-26 | Cell/Model System | Source |
| NF-κB promoter activity | Reduced | Human endothelial cells | plos.org |
| IKKβ protein expression | Inhibited/Decreased | Microglia | frontiersin.org |
| IκBα degradation | Inhibited | Acute lung injury models | mdpi.com |
| NF-κB p65 nuclear translocation | Inhibited | Acute lung injury models | mdpi.com |
| p-NF-κB/NF-κB ratio | Attenuated | Hepatic ischemia-reperfusion injury | spandidos-publications.com |
| NF-κB pathway activation | Inhibited | HaCaT human keratinocytes | mdpi.comnih.govresearchgate.net |
Ac2-26 effectively modulates Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial regulators of cellular responses to inflammation mdpi.comnih.govmdpi.comelsevier.es. This modulation typically involves the suppression of the phosphorylation of key MAPK components, thereby mitigating inflammatory signaling. In HaCaT cells stimulated with TNF-α/IFN-γ, Ac2-26 significantly suppressed the phosphorylation of JNK, p38, and ERK mdpi.comnih.govresearchgate.net. Similarly, in lung tissue subjected to ischemia-reperfusion injury, Ac2-26 inhibited the activation of all three major MAPK families: p38, ERK, and JNK mdpi.comnih.gov. This inhibitory effect on MAPK activation is often correlated with the upregulation of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1), a dual-specificity protein phosphatase responsible for dephosphorylating MAPKs mdpi.comnih.govaai.org.
Ac2-26 has been shown to attenuate p38 MAPK signaling in various experimental setups. In TNF-α/IFN-γ-stimulated HaCaT cells, Ac2-26 significantly suppressed the phosphorylation of p38 MAPK mdpi.comnih.govresearchgate.net. This attenuation was also observed in lung tissue following ischemia-reperfusion injury, where Ac2-26 reduced the IR-induced activation of p38 MAPK mdpi.comnih.gov. In LPS-induced astrocytes, Ac2-26 modulates inflammatory activation specifically through the p38 MAPK pathway nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. Furthermore, studies in Annexin (B1180172) A1-deficient cells have demonstrated that Ac2-26 can significantly reduce phosphorylated p38 aai.org.
The suppression of JNK (c-Jun N-terminal kinase) MAPK signaling is another key mechanism of action for Ac2-26. Ac2-26 significantly suppressed the phosphorylation of JNK MAPK in HaCaT cells stimulated with TNF-α/IFN-γ mdpi.comnih.govresearchgate.net. In lung tissue, Ac2-26 attenuated the IR-induced activation of JNK MAPK mdpi.comnih.gov. Similar to its effects on p38, Ac2-26 modulates inflammatory responses in LPS-induced astrocytes by suppressing the JNK MAPK pathway nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. Research indicates that the inhibition of JNK plays a role in mediating the anti-inflammatory effects of Ac2-26 in these astrocyte models researchgate.net.
Table 2: Modulation of MAPK Pathways by Ac2-26
| MAPK Component | Observed Effect of Ac2-26 | Cell/Model System | Source |
| ERK phosphorylation | Suppressed/Attenuated | HaCaT cells, Acute lung injury | mdpi.comnih.govresearchgate.netnih.gov |
| p38 phosphorylation | Suppressed/Attenuated | HaCaT cells, Acute lung injury, LPS-induced astrocytes, Anx-1−/− cells | mdpi.comnih.govresearchgate.netmdpi.comnih.govnih.govnih.govresearchgate.netresearchgate.netaai.orgresearchgate.net |
| JNK phosphorylation | Suppressed/Attenuated | HaCaT cells, Acute lung injury, LPS-induced astrocytes | mdpi.comnih.govresearchgate.netmdpi.comnih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.net |
| MKP-1 expression | Induced/Upregulated | Lung tissue, Anx-1−/− cells | mdpi.comnih.govaai.org |
A distinctive mechanism of action for Ac2-26 involves the induction of IKKβ (Inhibitor of NF-κB Kinase beta) protein degradation through chaperone-mediated autophagy (CMA) frontiersin.orgmedchemexpress.commedchemexpress.commdpi.comnih.govresearchgate.net. Ac2-26 causes a decrease in IKKβ protein levels without affecting its mRNA levels, suggesting a post-transcriptional degradation process frontiersin.orgnih.govresearchgate.netresearchgate.net. This degradation occurs within lysosomes frontiersin.orgnih.gov.
The process is initiated by Ac2-26 promoting the association of IKKβ with the small molecular chaperone HSPB1 (Heat Shock Protein Beta-1) frontiersin.orgnih.govresearchgate.net. Subsequently, this Ac2-26-HSPB1-IKKβ protein complex is recognized and recruited by a chaperone complex containing Hsc70 (Heat Shock Cognate Protein 70), which then binds to Lysosomal-Associated Membrane Protein 2A (LAMP-2A) on the lysosomal membrane frontiersin.orgnih.gov. Ac2-26 and HSPB1 facilitate the translocation of IKKβ through LAMP-2A multimers into the lysosomal lumen for degradation frontiersin.orgnih.gov. Experimental evidence shows that the downregulation of either HSPB1 or LAMP-2A reverses the Ac2-26-induced degradation of IKKβ frontiersin.orgnih.govresearchgate.net. This targeted degradation of IKKβ ultimately leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α frontiersin.orgmdpi.comnih.gov.
Table 3: IKKβ Degradation via Chaperone-Mediated Autophagy
| Target/Process | Observed Effect of Ac2-26 | Cell/Model System | Source |
| IKKβ protein levels | Decreased/Degraded | Microglia | frontiersin.orgmedchemexpress.commedchemexpress.comnih.govresearchgate.netresearchgate.net |
| IKKβ mRNA levels | No significant change | Microglia | frontiersin.orgnih.govresearchgate.netresearchgate.net |
| IKKβ accumulation in lysosomes | Induced | Microglia | frontiersin.orgnih.gov |
| HSPB1-IKKβ association | Promoted | Microglia | frontiersin.orgnih.govresearchgate.net |
| LAMP-2A enhancement | Enhanced | Microglia | frontiersin.orgnih.gov |
| TNF-α expression | Reduced (consequence of IKKβ degradation) | Microglia | frontiersin.orgmdpi.comnih.gov |
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Effects on Oxidative Stress Responses
Ac2-26 TFA plays a crucial role in mitigating cellular damage by influencing key components of the oxidative stress response.
Inhibition of Rac1-Dependent NADPH Oxidase Activity
This compound has been shown to modulate pathways involving NADPH oxidase (NOX), an enzyme complex critical for generating reactive oxygen species (ROS) nih.gov. Specifically, Ac2-26 can induce epithelial repair via the formyl peptide receptor 1 (FPR1)/NOX1/ROS pathway, suggesting its involvement in inhibiting NOX activity researchgate.net. Rac1, a small GTPase, is a known activator of NADPH oxidase, particularly in macrophages, contributing to the production of superoxide (B77818) nih.govuniprot.org. The modulation of the NOX pathway by Ac2-26 implies an indirect or direct inhibitory effect on Rac1-dependent NADPH oxidase activity, thereby reducing the production of harmful ROS.
Reduction of Intracellular Reactive Oxygen Species (ROS) Generation
A direct consequence of its influence on oxidative pathways, this compound has been observed to reduce the generation of intracellular reactive oxygen species (ROS). In studies involving AML12 cells subjected to hydrogen peroxide (H2O2)-induced oxidative stress, Ac2-26 effectively attenuated the elevated levels of oxidative damage nih.gov. This reduction in ROS generation is a key mechanism by which Ac2-26 protects cells from oxidative injury.
Table 1: Effects of this compound on Oxidative Stress Markers
| Mechanism/Marker | Effect Observed | Experimental Context | Source |
| NADPH Oxidase Activity (via NOX1/ROS) | Modulation/Inhibition | Epithelial repair pathway | researchgate.net |
| Intracellular ROS Generation | Reduction of elevated levels | H2O2-induced oxidative stress in AML12 cells | nih.gov |
| Oxidative Damage | Attenuation | H2O2-induced oxidative stress in AML12 cells | nih.gov |
Modulation of Endothelial Nitric Oxide Synthase (eNOS) Pathway
This compound has been demonstrated to modulate the endothelial nitric oxide synthase (eNOS) pathway, a critical component in vascular function and tissue protection. eNOS is responsible for producing nitric oxide (NO), a molecule vital for regulating vascular tone and playing a role in the reduction of atherosclerotic lesions eurofinsdiscovery.comabcam.com. Studies have shown that Ac2-26 ameliorates lung ischemia-reperfusion injury by acting via the eNOS pathway medchemexpress.commedchemexpress.com. This modulation suggests that Ac2-26 contributes to the physiological functions mediated by NO, such as vasodilation and maintenance of endothelial integrity, which are crucial in mitigating tissue damage during conditions like ischemia-reperfusion.
Regulation of Inflammatory Mediator Production
A significant aspect of this compound's mechanism of action is its ability to regulate the production of inflammatory mediators, thereby contributing to its anti-inflammatory effects.
Suppression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)
This compound effectively suppresses the production of key pro-inflammatory cytokines. In experiments involving LPS-induced HK-2 cells, Ac2-26 (at a concentration of 0.5 μM for 24 hours) inhibited the generation of inflammatory cytokines medchemexpress.commedchemexpress.com. Furthermore, in models of hepatic ischemia-reperfusion injury (HIRI), Ac2-26 pretreatment significantly attenuated the elevated levels of inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) nih.gov. This suppression was observed both in serum TNF-α levels and in the protein expression of TNF-α and IL-1β within liver tissues nih.gov. Ac2-26 has also been shown to suppress inflammatory mediators in LPS-induced astrocytes medchemexpress.commedchemexpress.comresearchgate.net.
Table 2: Suppression of Pro-inflammatory Cytokines by this compound
| Cytokine | Effect Observed | Experimental Context | Concentration/Duration | Source |
| TNF-α | Suppression | Hepatic Ischemia-Reperfusion Injury (HIRI) | Pretreatment | nih.gov |
| IL-1β | Suppression | Hepatic Ischemia-Reperfusion Injury (HIRI) | Pretreatment | nih.gov |
| General | Inhibition | LPS-induced HK-2 cells | 0.5 μM, 24 h | medchemexpress.commedchemexpress.com |
| General | Suppression | LPS-induced astrocytes | Not specified | medchemexpress.commedchemexpress.comresearchgate.net |
Attenuation of Adhesion Molecule Expression (e.g., ICAM-1, VCAM-1)
A significant mechanism by which Ac2-26 exerts its anti-inflammatory action is through the attenuation of adhesion molecule expression, including intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) citeab.comnih.gov. Studies in human endothelial cells stimulated with tumor necrosis factor-alpha (TNFα) have shown that Ac2-26 reduces the expression of both ICAM-1 and VCAM-1 citeab.com. This attenuation is mediated by the inhibition of TNFα-activated, Rac1-dependent NADPH oxidase-derived reactive oxygen species (ROS) formation and the subsequent dampening of NFκB pathways citeab.com.
Furthermore, Ac2-26 has been shown to dose-dependently reduce the affinity for ICAM-1 and VCAM-1 when neutrophils and classical monocytes are activated with CCL5 nih.gov. Significant reductions in myeloid cell adhesion were observed at concentrations of 10 and 50 µg/mL of Ac2-26 nih.gov.
Table 1: Effect of Ac2-26 on Adhesion Molecule Expression
| Adhesion Molecule | Stimulus | Cell Type | Ac2-26 Concentration | Observed Effect | Reference |
| ICAM-1 mRNA | TNFα | Human Endothelial Cells | 0.5 µM | Inhibited stimulatory effect | citeab.com |
| VCAM-1 mRNA | TNFα | Human Endothelial Cells | 0.5 µM | Inhibited stimulatory effect | citeab.com |
| ICAM-1 affinity | CCL5 | Neutrophils, Monocytes | 10-50 µg/mL | Dose-dependent reduction | nih.gov |
| VCAM-1 affinity | CCL5 | Neutrophils, Monocytes | 10-50 µg/mL | Dose-dependent reduction | nih.gov |
Involvement in IL-22/IL-22R1/STAT3 Signaling
Ac2-26 has been found to be involved in the modulation of the Interleukin-22 (IL-22)/IL-22 Receptor 1 (IL-22R1)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Research indicates that Ac2-26 pretreatment can significantly inhibit the activation of this signaling axis. This inhibition is closely associated with the protective effects of Ac2-26 against hepatic ischemia-reperfusion injury (HIRI), where it contributes to reducing oxidative stress and inhibiting the mitochondrial apoptosis pathway.
Desensitization of Transient Receptor Potential Vanilloid 1 (TRPV1)
Ac2-26 has been shown to desensitize the Transient Receptor Potential Vanilloid 1 (TRPV1) channel citeab.com. This desensitization is achieved through a specific signaling pathway involving FPR2, phospholipase C beta (PLCβ), calcium (Ca2+), and calmodulin (CaM) at the dorsal root ganglion (DRG) level citeab.com. The interaction promoted by Ac2-26 between CaM and TRPV1 is speculated to lead to the desensitization of TRPV1, thereby decreasing nociceptive transmission in inflammatory pain. For instance, in a formalin-induced inflammatory pain model in mice, intrathecal injection of Ac2-26 (1 mg/kg) decreased the licking and biting time by 45–50% in the first peak of nociception and 30% in the second peak, compared to a scramble control.
Preclinical Efficacy and Therapeutic Potential in Experimental Models
Analgesic Effects in Pain Models
Amelioration of Inflammatory Pain Hypersensitivity
Research indicates that Ac2-26, an annexin-1 mimetic peptide, plays a role in the anti-inflammatory response mediated by astrocytes nih.gov. Studies using a complete Freund's adjuvant (CFA)-induced inflammatory pain model in rats have evaluated the analgesic effect of Ac2-26 nih.gov. The findings suggest that Ac2-26 treatment attenuates pain by inhibiting astrocyte activation and the production of inflammatory mediators nih.govresearchgate.net. This effect is reported to involve the modulation of the p38/c-Jun N-terminal kinase (JNK)-MAPK pathway nih.govresearchgate.net. Furthermore, Ac2-26 has been shown to inhibit nociception by desensitizing TRPV1, potentially via the FPR2 receptor researchgate.netcolab.ws.
Efficacy in Medication Overuse Headache Models
Ac2-26 TFA has demonstrated efficacy in preclinical models of medication overuse headache (MOH). In a mouse model incorporating glyceryl trinitrate (GTN)-induced chronic migraine and rizatriptan (B1679398) benzoate (B1203000) overuse, intracerebroventricular administration of this compound (5 μ g/mouse ) inhibited bright light stress (BLS)-induced acute allodynia researchgate.netcolab.wsnih.govx-mol.com. This analgesic effect was observed to occur via the formyl peptide receptor (FPR) in mice experiencing a state of latent sensitization due to GTN and rizatriptan overuse researchgate.netcolab.wsnih.govx-mol.com. These results suggest a potential analgesic effect of ANXA1-derived peptide Ac2-26 in triptan-associated MOH colab.wsnih.govx-mol.com.
Table 1: Effect of this compound in a Medication Overuse Headache Mouse Model
| Model | Treatment (Intracerebroventricular) | Observed Effect on BLS-induced Allodynia | Proposed Mechanism |
| GTN-induced chronic migraine + Rizatriptan overuse (Mouse) | This compound (5 μ g/mouse ) | Inhibition | Via Formyl Peptide Receptor (FPR) colab.wsnih.govx-mol.com |
Facilitation of Tissue Repair and Regeneration
Ac2-26 has been investigated for its capacity to promote tissue repair and regeneration in experimental settings, particularly in the context of epithelial injury.
Acceleration of Epithelial Wound Repair in Colonic Injury Models
Multiple studies have shown that Ac2-26 accelerates epithelial wound repair after induced colonic injury in mice in vivo rndsystems.comtocris.comukchemicalsuppliers.co.uknovoprolabs.com. This effect is associated with its ability to promote the detachment of neutrophils from activated mesenteric endothelium and reduce neutrophil adhesion and emigration rndsystems.comtocris.comukchemicalsuppliers.co.uknovoprolabs.com. Local intestinal delivery of Ac2-26 encapsulated within targeted polymeric nanoparticles has also been shown to accelerate healing of murine colonic wounds after biopsy-induced injury novoprolabs.com.
Promotion of Keratinocyte Activation
Ac2-26 is reported to promote the activation of keratinocytes via formyl peptide receptors (FPRs) rndsystems.comtocris.com. In vitro studies on human keratinocytes have explored the effects of Ac2-26 on inflammatory responses and proliferation. In IL-4-stimulated human keratinocytes, Ac2-26 treatment at concentrations of 5 and 25 ng/mL reduced the proliferation rate and regulated oxidative stress and NLRP3 activation nih.govresearchgate.net. Furthermore, in TNF-α/IFN-γ-stimulated human keratinocytes (HaCaT cells), Ac2-26 significantly decreased the expression and secretion of pro-inflammatory chemokines, including IL-1β, IL-6, IL-8, MDC, TARC, and TNF-α, by inhibiting the activation of the MAPK, NF-κB, and JAK/STAT pathways mdpi.com.
Table 2: Effects of Ac2-26 on Human Keratinocytes In Vitro
| Cell Type | Stimulus | Ac2-26 Concentration | Observed Effects | Proposed Mechanism |
| Human Keratinocytes | IL-4 | 5 and 25 ng/mL | Reduced proliferation rate, regulated oxidative stress and NLRP3 activation nih.govresearchgate.net | Via FPRs rndsystems.comtocris.com |
| Human Keratinocytes (HaCaT) | TNF-α/IFN-γ | Not specified | Decreased pro-inflammatory chemokine expression/secretion (IL-1β, IL-6, IL-8, etc.) mdpi.com | Inhibition of MAPK, NF-κB, and JAK/STAT pathways mdpi.com |
Anti-Proliferative Effects in Selected In Vitro Cancer Models
Investigations into the effects of Ac2-26 have extended to its impact on the proliferation of certain cancer cell lines in vitro.
Inhibition of Human Larynx Epidermoid Carcinoma Cell Proliferation
Ac2-26 has been shown to inhibit the proliferation of human larynx epidermoid carcinoma Hep-2 cells in vitro rndsystems.comtocris.comnih.gov. Treatment with ANXA1(2-26) reduced the proliferation of Hep-2 cells, an effect that was blocked by the FPR antagonist Boc2 nih.gov. This suggests that the anti-proliferative effect may be mediated through formyl peptide receptors nih.gov.
Table 3: Effect of Ac2-26 on Human Larynx Epidermoid Carcinoma Cells In Vitro
| Cell Line | Treatment | Observed Effect on Proliferation | Proposed Mechanism |
| Human Larynx Epidermoid Carcinoma (Hep-2) | Ac2-26 / ANXA1(2-26) | Inhibition | Via FPRs nih.gov |
Modulation of Cervical Cancer Cell Mobility
In the realm of preclinical efficacy and therapeutic potential, Ac2-26 has been investigated for its effects on various cancer cell lines. Research findings indicate that Ac2-26 demonstrates an influence on cervical cancer cells in experimental models. Specifically, studies have reported that Ac2-26 is associated with a decrease in the proliferation of cervical cancer cells. Concurrently, it has been observed to increase the mobility of these cells tocris.comrndsystems.com. This dual effect suggests a complex interaction with cellular processes in the context of cervical cancer.
While the qualitative effects of Ac2-26 on cervical cancer cell mobility are reported, detailed quantitative data, such as specific numerical values for changes in migration rates or proliferation percentages in response to Ac2-26 treatment, were not explicitly provided in the available research summaries. Therefore, an interactive data table based on such specific numerical findings cannot be generated at this time. The reported observations highlight Ac2-26's capacity to modulate key characteristics of cervical cancer cells in vitro, warranting further investigation into the underlying mechanisms and potential therapeutic implications.
Advanced Research Methodologies and Analog Development
Synthetic Methodologies for Ac2-26 and its Analogs
The synthesis of Ac2-26 and its related peptide analogs primarily relies on established peptide synthesis protocols, allowing for the precise assembly of amino acid sequences.
Ac2-26 (acetyl-AMVSEFLKQAWFIENEEQEYVQTVK-OH) is typically synthesized using solid-phase peptide synthesis (SPPS) techniques novoprolabs.comuchicago.edurndsystems.comnih.govnih.gov. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly employed for linear polypeptide synthesis on polystyrene resin uq.edu.aucore.ac.uk. Following synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed using a concentrated trifluoroacetic acid (TFA) solution uchicago.eduuq.edu.aunih.gov. While specific optimization protocols for Ac2-26 are not extensively detailed, general peptide synthesis optimization involves careful control of coupling efficiency, reagent stoichiometry, and reaction times to ensure high yield and purity core.ac.ukmdpi.com.
After synthesis and cleavage, crude Ac2-26 peptides are purified, typically involving precipitation with diethyl ether, followed by dissolution in an acetonitrile/TFA solution nih.gov. High-performance liquid chromatography (HPLC), specifically reverse-phase HPLC (RP-HPLC) on C-18 preparative columns, is a standard method for purification nih.govplos.org. Elution is achieved using gradients of solvent B (e.g., 90% acetonitrile, 0.05% TFA) in solvent A (e.g., 0.05% TFA) nih.govplos.org. Analytical exchange HPLC (AEX-HPLC) is also utilized for screening collected fractions google.com. The final purity of Ac2-26 peptides is often assessed to be greater than 95% by AEX/RP-HPLC google.com.
Ac2-26 is commonly supplied as a trifluoroacetate (B77799) (TFA) salt due to the use of TFA during the synthesis and purification processes novoprolabs.comrndsystems.comnih.gov. TFA is essential for protonating peptides that lack basic amino acids or have blocked N-termini novoprolabs.com. However, residual TFA can significantly impact experimental data, potentially influencing cell growth at nanomolar concentrations (as low as 10 nM), acting as an allosteric regulator, or causing trifluoroacetylation of amino groups in vivo, which may induce unwanted antibody responses novoprolabs.com. TFA can also affect spectrum absorption in structure studies novoprolabs.com. While direct strategies for complete TFA removal from Ac2-26 are not extensively detailed in the provided sources, general peptide purification methods like counterion exchange are implied for mitigating TFA effects novoprolabs.commz-at.de. Lyophilization is used to dry the purified peptides to a solid form for storage rndsystems.comnih.govgoogle.com.
Design Principles for Ac2-26 Analogs
The design of Ac2-26 analogs aims to enhance its functional properties, including potency, receptor selectivity, and in vivo stability.
Ac2-26 is a 25-amino acid N-terminal fragment of Annexin (B1180172) A1 (AnxA1) that retains many of the anti-inflammatory and pro-resolving effects of the full-length protein nih.govfrontiersin.orgsemanticscholar.orgdovepress.comresearchgate.net. SAR studies are crucial for identifying key amino acid residues or modifications that contribute to its biological activity and for optimizing its therapeutic potential researchgate.netacs.orggu.se. For instance, Ac2-26 acts on the G-protein coupled formyl peptide receptor (FPR) family, particularly ALX/FPR2 uchicago.edusemanticscholar.orgpnas.orgplos.orgmdpi.comnih.govnih.govnih.govnih.gov. Studies have shown that Ac2-26 binds to both FPR1 and FPR2, although its binding affinity to ALX/FPR2 is often highlighted for its anti-inflammatory effects plos.orgmdpi.comnih.govmdpi.com. Shorter versions of the Ac2-26 peptide, such as Ac2-12 and Ac2-6, have also demonstrated some anti-inflammatory effects in acute inflammation models, suggesting that a minimal active sequence exists mdpi.comgoogle.comfrontiersin.org. The acetyl-blocked N-terminus of Ac2-26 is a design feature that contributes to its stability and delays proteolytic degradation frontiersin.org.
A significant challenge for peptide therapeutics is their susceptibility to enzymatic degradation in vivo, leading to low bioavailability and rapid elimination nih.govmdpi.com. To overcome this, strategies for developing cleavage-resistant peptide variants of Ac2-26 and other AnxA1-derived peptides have been pursued biorxiv.org. For example, peptide variants like UGP025 and UGP026, which have Leucine substitutions at position 24 (relative to the tested polypeptides, corresponding to position 25 of Annexin A1), demonstrated improved stability against proteases such as proteinase 3 (PR3) and human neutrophil elastase (HNE) compared to other variants plos.orggoogle.com. These modifications aim to enhance the in vivo half-life and efficacy of the peptide plos.org. The inherent chemical stability and lower immunogenicity of Ac2-26 compared to the full-length AnxA1 protein already offer some advantages in this regard nih.govmedcraveonline.com.
Formulation and Delivery Systems for Preclinical In Vivo Studies
To improve the bioavailability and targeted delivery of Ac2-26 for preclinical in vivo studies, various formulation and delivery systems have been developed.
Polymeric nanoparticles (NPs) have emerged as a prominent delivery platform for Ac2-26 novoprolabs.comnih.govdovepress.compnas.orggoogle.comresearchgate.netnih.govresearchgate.net. These NPs, often formulated using biodegradable polymers like poly(lactic-co-glycolic acid-b-polyethyleneglycol) (PLGA-PEG), encapsulate Ac2-26 to enhance its stability, provide sustained release, and facilitate targeted delivery to sites of inflammation pnas.orggoogle.comnih.govresearchgate.net. Studies have shown that Ac2-26 encapsulated within targeted polymeric NPs (e.g., collagen IV-targeted NPs) are significantly more potent than the native free peptide in limiting polymorphonuclear neutrophil (PMN) recruitment and promoting inflammation resolution in models like zymosan-induced peritonitis pnas.orggoogle.comresearchgate.net. For instance, Ac2-26 NPs blocked zymosan-stimulated PMN infiltration by approximately 56%, whereas the free peptide only achieved about 30% blockade, which was not statistically significant at the same dose pnas.orgresearchgate.net.
Table 1: Comparative Efficacy of Ac2-26 Formulations in PMN Infiltration
| Formulation Type | PMN Infiltration Blockade (%) | Statistical Significance (vs. Zymosan alone) |
| Ac2-26 NPs | ~56% | p < 0.01 pnas.orgresearchgate.net |
| Free Ac2-26 | ~30% | Not statistically significant pnas.orgresearchgate.net |
| Empty NPs | No protective effect | N/A pnas.org |
| Scrambled Ac2-26 | Not protective | N/A pnas.org |
Beyond systemic administration, local delivery systems are also explored. For example, Ac2-26 has been encapsulated within targeted polymeric nanoparticles for local intestinal delivery, accelerating healing of murine colonic wounds novoprolabs.com. Chitosan hydrogels have been utilized to co-encapsulate Ac2-26 with other compounds for transnasal administration, aiming for enhanced bioavailability and sustained brain-targeted delivery in models of ischemic stroke dovepress.com. Osmotic pumps have also been employed for subcutaneous continuous delivery of Ac2-26 in in vivo studies, such as those investigating cardioprotection post-myocardial infarction acs.org. The development of niche-responsive peptide amphiphile (PA) nanofiber systems that release Ac2-26 in response to specific inflammatory cues (e.g., matrix metalloproteinases or reactive oxygen species) represents another advanced strategy for targeted delivery researchgate.net.
Table 2: Key Properties of Ac2-26 TFA
| Property | Value |
| Molecular Formula | C₁₄₁H₂₁₀N₃₂O₄₄S novoprolabs.comrndsystems.com |
| Molecular Weight | 3089.41 g/mol novoprolabs.com / 3089.46 g/mol rndsystems.com |
| Purity (typical) | >94% nih.gov / >95% google.com |
| Peptide Sequence | Ac-AMVSEFLKQAWFIENEEQEYVQTVK-OH novoprolabs.comrndsystems.comnih.govnih.gov |
| Counter Ion | TFA (Trifluoroacetate) novoprolabs.comrndsystems.com |
Encapsulation in Polymeric Nanoparticles for Targeted Delivery
Encapsulation of Ac2-26 in polymeric nanoparticles has emerged as a promising strategy to enhance its targeted delivery and therapeutic efficacy. This approach aims to overcome challenges associated with peptide stability, bioavailability, and specific accumulation at disease sites.
Studies have demonstrated the successful encapsulation of Ac2-26 within various polymeric nanoparticle formulations. For instance, collagen IV-binding peptide-modified polymer nanoparticles have been utilized to encapsulate a small fragment of annexin A1 (Ac2-26) for targeted delivery to atherosclerotic plaques. nih.govgoogle.com This targeting is relevant because collagen IV is more exposed in atherosclerotic plaques following endothelial damage. nih.gov Encapsulation allowed for the use of much lower doses of Ac2-26 compared to previous studies for protecting against ischemia-reperfusion injury. google.com
Another approach involves pectin-coated polymeric nanoparticles designed for oral delivery and localized release in the colon, targeting intestinal inflammation. researchgate.net These nanoparticles, encapsulating Ac2-26, were developed using biodegradable polymers and modified for collagen IV targeting to bind to the intestinal wound site. researchgate.net Characterization of these pectin-chitosan coated nanoparticles containing Ac2-26 (P-C-Col IV-Ac2-26-NP) showed hydrodynamic sizes typically in the range of 160 to 170 nm for empty nanoparticles, with high encapsulation efficiencies for Ac2-26 peptide (94.3%) and loading efficiency of approximately 3.8%. researchgate.netresearchgate.net
Biodegradable diblock poly(lactic-co-glycolic acid-b-polyethyleneglycol) (PLGA-PEG) and triblock PLGA-PEG-collagen IV (Col IV) targeted polymers have also been used to formulate nanoparticles containing Ac2-26. google.com These formulations aim to improve encapsulation efficiency, sustained release, blood circulation half-life, and selectivity to biomarkers. google.com
Furthermore, β-cyclodextrin-based nanoparticles (AON) containing Ac2-26 have been developed for the treatment of inflammatory bowel disease (IBD). mdpi.com These nanoparticles were designed to remain stable in the gastrointestinal tract and facilitate the release and accumulation of Ac2-26 at specific inflammatory sites in response to elevated levels of reactive oxygen species (ROS). mdpi.com
The use of nanoparticle encapsulation offers several advantages, including minimizing peptide degradation, improving local accumulation at target sites to increase local drug concentration, and potentially reducing side effects associated with systemic administration. nih.gov
Assessment of Bioavailability and Distribution in Animal Models
Assessment of the bioavailability and distribution of Ac2-26, particularly when delivered via advanced formulations like nanoparticles, is crucial and is typically conducted using animal models. While specific detailed pharmacokinetic and biodistribution data for this compound in animal models were not extensively detailed in the provided search results, the rationale for using targeted delivery systems implies efforts to improve these parameters.
The development of nanoparticle formulations for Ac2-26 is directly aimed at addressing the known limitations of peptide delivery, such as low oral bioavailability and metabolic lability. mdpi.com Studies evaluating collagen IV-targeted Ac2-26 nanoparticles in mouse models of atherosclerosis demonstrated selective targeting to lesions compared to non-targeted nanoparticles. google.com This indicates that the design of the delivery system significantly influences the distribution of Ac2-26 in vivo.
Research using Ac2-26 in various animal models of inflammation, including ischemic stroke, myocardial ischemia, renal ischemia reperfusion injury, colitis, and ocular inflammation, implicitly involves the assessment of its presence and activity in relevant tissues and organs to observe therapeutic effects. google.commdpi.comresearchgate.netresearchgate.net For example, studies in murine models of perioperative colitis evaluated the effects of pectin-chitosan coated Ac2-26 nanoparticles on postoperative recovery and anastomotic healing, suggesting the peptide reached the target site to exert its effects. researchgate.netresearchgate.net
Advanced Experimental Models
Advanced experimental models are essential for unraveling the complex mechanisms of Ac2-26 action and analyzing its effects on specific biological pathways.
Specialized In Vitro Cell Culture Systems for Mechanistic Elucidation
Specialized in vitro cell culture systems are extensively used to investigate the cellular and molecular mechanisms through which Ac2-26 exerts its effects. These systems allow for controlled environments to study specific cell types and signaling pathways.
Various cell lines have been employed in Ac2-26 research. Studies have utilized HaCaT cells (human skin keratinocytes) and Detroit 551 cells (fibroblasts) to investigate the anti-inflammatory effects of Ac2-26 in the context of skin inflammation. researchgate.net These studies examined the peptide's influence on protein expression, such as the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), induced by inflammatory cytokines like TNFα and IFN-γ. researchgate.net
Human retinal pigment epithelial cells (ARPE-19) activated by LPS have been used to study the protective effects of Ac2-26 on the release of chemical mediators and its influence on NF-κB translocation and gene expression of inflammatory markers like IL-6, IL-8, and COX-2. researchgate.net
Intestinal epithelial cell lines, such as Caco-2 cells, have been used to study the effects of Ac2-26 on inflammasome activation (NLRP3), ROS production, and the integrity of the epithelial barrier by assessing the expression of junctional proteins like occludin and cadherin. researchgate.net
Renal cell lines, such as HK-2 cells, have been employed to investigate the protective effects of Ac2-26 against LPS-induced damage, examining its impact on epithelial junctional proteins and inflammatory responses. researcher.life
Human monocytic cell lines like THP-1 are also relevant in the context of studying inflammation resolution and the role of mediators like Ac2-26, particularly concerning macrophage reprogramming and efferocytosis. nih.gov
These in vitro models provide valuable insights into the direct cellular targets and signaling pathways modulated by Ac2-26, contributing to the mechanistic understanding of its anti-inflammatory and pro-resolving properties.
Genetically Modified Animal Models for Pathway Analysis
Genetically modified animal models, particularly knockout models, are instrumental in delineating the specific roles of Ac2-26 and its target receptors or related proteins in complex biological processes and disease pathways.
Anxa1-knockout mice have been used to investigate the effects of endogenous Annexin A1 on inflammatory responses and tissue healing. For example, Anxa1-knockout mice exhibited exacerbated inflammatory responses in the healing anastomosis in a model of perioperative colitis. researchgate.net This highlights the importance of the AnxA1 pathway, which Ac2-26 is designed to mimic, in promoting resolution of inflammation and improving healing.
Similarly, AnxA1(-/-) mice have been shown to exhibit exacerbated endotoxin-induced uveitis (EIU) compared to wild-type animals, further supporting the anti-inflammatory role of the AnxA1 pathway that can be mimicked by Ac2-26. researchgate.net
While the search results specifically mentioned Anxa1-knockout models in the context of Ac2-26 research, other genetically modified models relevant to inflammatory pathways or Ac2-26's known targets (like formyl peptide receptors) could potentially be utilized to further dissect the peptide's mechanisms of action in vivo.
Quantitative Biological Assessment Techniques
Quantitative biological assessment techniques are crucial for measuring the cellular and molecular changes induced by Ac2-26 treatment in experimental models.
Gene and Protein Expression Profiling (e.g., qPCR, Western Blot, Immunohistochemistry)
Techniques such as quantitative real-time polymerase chain reaction (RT-qPCR), Western blot, and immunohistochemistry are widely used to quantify changes in gene and protein expression levels in response to Ac2-26 treatment.
RT-qPCR is used to measure the mRNA levels of specific genes. Studies on Ac2-26 have used RT-qPCR to assess the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6 researcher.life, as well as HMGB1, TLR4, NF-κB, IκBα, and Ly6G nih.gov. In ocular inflammation models, RT-qPCR has been used to determine the gene expression of IL-6, IL-8, and COX-2. researchgate.net Whole-genome RNA sequencing has also been performed on anastomotic tissue to unravel underlying molecular mechanisms of Ac2-26 nanoparticle treatment, providing a broader gene expression profile analysis. researchgate.net
Western blot analysis is employed to quantify the protein levels of target molecules. This technique has been used to examine the expression of inflammatory markers such as TNF-α, IL-1β, IL-6, cleaved caspase-3, cleaved caspase-8, and Bax researcher.life. Western blot has also been used to detect the protein expression of HMGB1, TLR4, NF-κB, and IκBα in liver tissues nih.gov, as well as the phosphorylation status of MAPK proteins (p-ERK1/2, ERK1/2, p-JNK, JNK, p-p38, and p38) in cell culture studies researchgate.net. Detection of epithelial junctional proteins like occludin, ZO-1, and cadherin, and the gut leaky protein claudin-2 has also been done using Western blot. researchgate.net
Immunohistochemistry is a technique used to visualize and quantify the presence and localization of specific proteins within tissue samples. This method has been applied to assess the expression of ANXA1, FPR2, and NLRP3 in intestinal tissue samples researchgate.net and to examine the expression and localization of AnxA1 in ocular tissues researchgate.net. Immunohistochemical staining has also been used to detect HMGB1, TLR4, NF-κB, IκBα, and Ly6G in liver tissues. nih.gov
These quantitative techniques provide critical data on how Ac2-26 modulates gene and protein expression, offering insights into its molecular targets and the pathways it influences at the transcriptional and translational levels.
Table: Gene and Protein Expression Analysis Techniques Used in Ac2-26 Research
| Technique | Target Molecules Analyzed | Model System (Examples) | Reference(s) |
| RT-qPCR | TNF-α, IL-1β, IL-6, HMGB1, TLR4, NF-κB, IκBα, Ly6G, IL-6, IL-8, COX-2 | Kidney tissue, Liver tissue, ARPE-19 cells | researchgate.netresearcher.lifenih.gov |
| Western Blot | TNF-α, IL-1β, IL-6, cleaved caspase-3, cleaved caspase-8, Bax, HMGB1, TLR4, NF-κB, IκBα, MAPK phosphorylation (ERK, JNK, p38), Occludin, ZO-1, Cadherin, Claudin-2 | Kidney tissue, Liver tissue, HaCaT cells, Detroit 551 cells, HK-2 cells | researchgate.netresearcher.lifenih.gov |
| Immunohistochemistry | ANXA1, FPR2, NLRP3, AnxA1, HMGB1, TLR4, NF-κB, IκBα, Ly6G | Intestinal tissue, Ocular tissue, Liver tissue | researchgate.netresearchgate.netnih.gov |
| RNA Sequencing | Whole-genome expression profiling | Anastomotic tissue | researchgate.net |
Functional Assays for Receptor Activation and Downstream Signaling
Functional assays are crucial for characterizing the interaction of this compound with its target receptors and the subsequent activation of intracellular signaling cascades. Ac2-26 is recognized as a mimetic peptide of AnxA1 and interacts with formyl peptide receptors (FPRs), specifically FPR1 and FPR2 (also known as FPRL1) researchgate.netbertin-bioreagent.com.
Studies utilizing radioligand binding assays in HEK293 cells expressing human FPR1 or FPR2 have demonstrated the binding affinity of Ac2-26. The peptide showed EC50 values of 1.4 µM for FPR1 and 1.8 µM for FPR2, indicating its ability to activate these receptors bertin-bioreagent.com.
Activation of FPRs by this compound has been shown to modulate various downstream signaling pathways. In models of ischemia-reperfusion injury, this compound has been reported to inhibit the activation of NF-κB and MAPK pathways in injured lung tissue targetmol.comglpbio.comclinisciences.comabmole.com. Furthermore, research investigating hepatic ischemia-reperfusion injury indicated that Ac2-26 attenuated injury, which might be related to the inhibition of the IL-22/IL-22R1/STAT3 signaling pathway nih.govresearchgate.net. In the context of cardiopulmonary bypass-induced brain injury, Ac2-26 was found to activate the AKT1/GSK3β pathway, contributing to reduced neuronal pyroptosis nih.gov.
These findings highlight the multifaceted signaling effects mediated by this compound upon receptor interaction.
Table 1: Ac2-26 Receptor Binding Affinity
| Receptor | Cell Line | Assay Type | EC50 (µM) | Citation |
| FPR1 | HEK293 | Radioligand Binding | 1.4 | bertin-bioreagent.com |
| FPR2 | HEK293 | Radioligand Binding | 1.8 | bertin-bioreagent.com |
Table 2: Downstream Signaling Pathways Modulated by this compound
| Pathway | Context of Study | Observed Effect | Citation |
| NF-κB | Ischemia-Reperfusion-Induced Lung Injury | Inhibition of activation | targetmol.comglpbio.comclinisciences.comabmole.com |
| MAPK | Ischemia-Reperfusion-Induced Lung Injury | Inhibition of activation | targetmol.comglpbio.comclinisciences.comabmole.com |
| IL-22/IL-22R1/STAT3 | Hepatic Ischemia-Reperfusion Injury | Inhibition of activation | nih.govresearchgate.net |
| AKT1/GSK3β | Cardiopulmonary Bypass-Induced Brain Injury | Activation | nih.gov |
| PLCβ/Ca2+ | Inflammatory Pain Models (via FPR2) | Increased phosphorylation of PLCβ, increased Ca2+ | researchgate.net |
Biochemical Assays for Oxidative Stress Markers
Biochemical assays are employed to evaluate the impact of this compound on oxidative stress, a key component in various pathological conditions. Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates.
Research has shown that this compound can attenuate oxidative stress in different experimental models. In a study on hepatic ischemia-reperfusion injury, Ac2-26 pretreatment significantly reduced the increase in malondialdehyde (MDA) content, an end product of lipid peroxidation, and the NADP+/NADPH ratio in liver homogenates nih.gov. The same study also observed a decrease in intracellular ROS levels in H2O2-induced oxidative damage in AML12 cells following incubation with Ac2-26 nih.gov.
In models of ventilator-induced lung injury and cardiopulmonary bypass-induced brain injury, Ac2-26 was reported to decrease the activity of myeloperoxidase (MPO) and xanthine (B1682287) oxidase (XO), enzymes associated with oxidative stress nih.govscielo.br. These findings suggest that the anti-oxidative effects of Ac2-26 may involve the modulation of these enzymatic pathways nih.govscielo.br.
The results from these biochemical assays collectively indicate that this compound possesses the capacity to mitigate oxidative stress by reducing lipid peroxidation, ROS levels, and the activity of pro-oxidant enzymes.
Table 3: Effect of this compound on Oxidative Stress Markers
| Marker | Context of Study | Observed Effect | Citation |
| MDA | Hepatic Ischemia-Reperfusion Injury | Significant attenuation of increased levels in liver homogenates | nih.gov |
| NADP+/NADPH | Hepatic Ischemia-Rerfusion Injury | Significant attenuation of increased ratio in liver homogenates | nih.gov |
| ROS | H2O2-induced AML12 cells | Significant reduction in intracellular levels | nih.gov |
| MPO Activity | Ventilator-Induced Lung Injury, CPB-Induced Brain Injury | Decreased activity | nih.govscielo.br |
| XO Activity | CPB-Induced Brain Injury | Decreased activity | nih.gov |
Future Research Directions and Unexplored Avenues
Identification of Novel Molecular Targets and Interaction Partners Beyond FPRs
While Ac2-26 is known to exert its effects significantly through the activation of FPR1 and FPR2, the possibility of it interacting with other molecular targets or partners beyond the FPR family warrants further investigation. Exploring novel binding sites or interaction partners could uncover additional mechanisms contributing to Ac2-26's diverse biological activities. This could involve unbiased screening approaches or hypothesis-driven studies based on the peptide's structural characteristics and observed cellular effects. Understanding these potential off-target interactions, even if they are not primary mediators, could provide a more complete picture of its pharmacological profile and potential for unintended effects.
Development of Ac2-26-Based Molecular Probes and Research Tools
The development of molecular probes and research tools based on the Ac2-26 structure would significantly advance the study of FPRs and the ANXA1/FPR pathway. This could include the synthesis of fluorescently labeled Ac2-26 for tracking receptor binding and internalization, or the creation of immobilized Ac2-26 ligands for affinity purification of interacting proteins. Such tools would be invaluable for detailed mechanistic studies, including the dynamics of receptor activation, downstream signaling events, and the identification of novel interaction partners in various cell types and tissues.
Strategies for Enhancing Peptide Stability and In Vivo Efficacy in Preclinical Applications
A major challenge in the development of peptide-based therapeutics, including Ac2-26, is their susceptibility to proteolytic degradation and rapid clearance in vivo, leading to short half-lives and potentially limited bioavailability mdpi.comresearchgate.net. Future research should focus on strategies to enhance the stability and in vivo efficacy of Ac2-26 in preclinical settings. This could involve structural modifications such as the incorporation of non-natural amino acids, backbone modifications, N- and C-terminal modifications, or cyclization to increase resistance to proteases mdpi.comresearchgate.net. Additionally, exploring different formulation strategies, such as encapsulation in nanoparticles or liposomes, could improve its delivery to target tissues and prolong its circulation time researchgate.net.
Comprehensive Comparative Studies with Endogenous Annexin (B1180172) A1 and Other Pro-Resolving Mediators
Although Ac2-26 is considered a mimetic of Annexin A1, comprehensive comparative studies are needed to fully understand the similarities and differences in their biological activities, signaling pathways, and in vivo effects. Such studies should compare the efficacy and potency of Ac2-26 with full-length Annexin A1 and other known pro-resolving mediators in various inflammatory and disease models. zhanggroup.org This would help to determine whether Ac2-26 fully recapitulates the functions of endogenous ANXA1 or possesses unique properties that could be therapeutically advantageous. Comparing its activity and mechanisms to other FPR agonists or pro-resolving lipids could also provide valuable insights into optimizing therapeutic strategies. oup.com
Exploration of Ac2-26 in Additional Preclinical Disease Models
Existing research has demonstrated the potential of Ac2-26 in various preclinical models, including those of pneumococcal meningitis, myocardial infarction, hepatic ischemia-reperfusion injury, inflammatory pain, and diabetic nephropathy mdpi.comfrontiersin.orgspandidos-publications.comnih.govdiabetesjournals.org. Future studies should explore the therapeutic potential of Ac2-26 in a wider range of preclinical disease models characterized by unresolved inflammation or tissue injury. This could include investigating its effects in models of neurodegenerative diseases, autoimmune disorders, fibrotic conditions, and other inflammatory pathologies where FPR activation is implicated. tandfonline.comtandfonline.com
Rational Design of Hybrid Peptide/Small Molecule Conjugates
Combining the favorable properties of peptides, such as high specificity and low toxicity, with the pharmacokinetic advantages of small molecules through the rational design of hybrid conjugates represents a promising future direction mdpi.comnih.gov. For Ac2-26, this could involve conjugating the peptide to small molecules that enhance its stability, improve tissue penetration, or provide additional therapeutic benefits. diva-portal.org For instance, conjugating Ac2-26 to a molecule that targets a specific cell type or pathway involved in a particular disease could enhance its targeted delivery and efficacy while potentially reducing systemic exposure. google.comqyaobio.com
Advanced Computational Approaches for Ac2-26 Structure and Function Prediction
Advanced computational approaches, including molecular dynamics simulations, docking studies, and machine learning algorithms, can play a crucial role in understanding the structure-activity relationships of Ac2-26 and guiding the design of improved analogs or conjugates vietnamjournal.rufrontiersin.org. These methods can be used to predict the three-dimensional structure of Ac2-26, its binding modes with FPRs and potential novel targets, and the impact of structural modifications on its stability and activity univ-paris-diderot.frmdpi.comoup.com. Computational modeling can accelerate the identification of promising modifications or conjugation strategies, reducing the need for extensive experimental screening and facilitating the rational design of next-generation Ac2-26-based therapeutics.
Q & A
Q. What is the mechanism of action of Ac2-26 TFA in mitigating inflammation and apoptosis?
this compound, the bioactive N-terminal peptide of Annexin A1 (AnxA1), exerts anti-inflammatory and anti-apoptotic effects by modulating signaling pathways such as NF-κB and MAPK. In experimental models (e.g., CLP-induced sepsis in mice and LPS-treated HK-2 cells), this compound reduces proinflammatory cytokines (e.g., TNF-α, IL-6) and inhibits apoptosis by suppressing caspase-3/9 activation. These effects are mediated via the Fpr2 receptor, as demonstrated by reversal of outcomes upon Fpr2 blockade using WRW4 or siRNA .
Q. Which experimental models are commonly used to study this compound's efficacy?
- In vivo : Cecal ligation and puncture (CLP)-induced sepsis models in mice, where renal function, histopathology, and survival rates are assessed .
- In vitro : LPS-stimulated HK-2 cells (human renal proximal tubular cells) for evaluating apoptosis, cytokine release, and pathway activation (e.g., PI3K/AKT/NF-κB) . Controls should include sham-operated animals and untreated cells to isolate treatment-specific effects.
Q. How can researchers detect AnxA1 protein expression changes in response to this compound?
Use Western blotting or immunohistochemistry to quantify AnxA1 levels in tissue lysates (e.g., kidney or lung). qPCR can assess transcriptional regulation. Include housekeeping genes (e.g., GAPDH) for normalization. Note that this compound may downregulate endogenous AnxA1 expression in certain injury models .
Q. What are the key parameters to measure in this compound efficacy studies?
- Inflammation : Serum/tissue levels of IL-1β, IL-6, TNF-α via ELISA.
- Apoptosis : TUNEL assay, caspase-3/9 activity, and Bcl-2/Bax ratio.
- Pathway activation : Phosphorylation status of PI3K, AKT, and NF-κB via Western blot .
Advanced Research Questions
Q. How can contradictory data on this compound's dual role in NF-κB regulation be resolved?
While this compound inhibits NF-κB in sepsis-induced acute kidney injury (SI-AKI) models , its context-dependent effects require rigorous validation:
- Compare tissue-specific responses (e.g., lung vs. kidney).
- Use pathway-specific inhibitors (e.g., BAY 11-7082 for NF-κB) alongside Fpr2 receptor blockers (WRW4) to dissect receptor-mediated vs. direct effects .
Q. What methodological strategies optimize this compound dosing in preclinical studies?
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) profiling to determine tissue bioavailability and half-life.
- Use dose-escalation studies (e.g., 1–10 mg/kg in mice) to identify the therapeutic window without off-target effects.
- Validate efficacy via survival curves and histopathological scoring .
Q. How can researchers address potential off-target effects of this compound?
- Include Fpr2 receptor-deficient models (e.g., CRISPR/Cas9-edited cells or Fpr2-knockout mice) to confirm receptor specificity.
- Screen for unintended interactions using proteomic arrays or RNA-seq to identify dysregulated pathways .
Q. What statistical approaches are recommended for analyzing this compound's multimodal effects?
- Multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to compare treatment groups.
- Survival Kaplan-Meier curves with log-rank tests.
- Correlation studies (e.g., Pearson’s r) to link pathway activation (e.g., PI3K/AKT) with apoptosis markers .
Q. How can this compound research be translated into clinical applications?
Q. What are best practices for integrating multi-omics data in this compound studies?
- Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway interactions.
- Use bioinformatics tools (e.g., STRING, KEGG) to identify networks linking Fpr2 signaling to inflammation/apoptosis .
Tables for Key Experimental Parameters
Table 1: In Vivo Model Parameters for this compound Studies
Table 2: Key Pathway Markers in this compound Studies
| Pathway | Marker | Detection Method | Reference |
|---|---|---|---|
| PI3K/AKT/NF-κB | p-PI3K, p-AKT, p-NF-κB | Western blot | |
| Apoptosis | Caspase-3/9, Bcl-2/Bax | Fluorometric assay/WB |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
